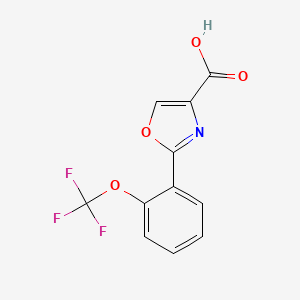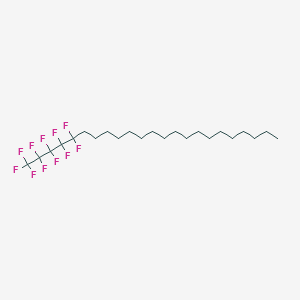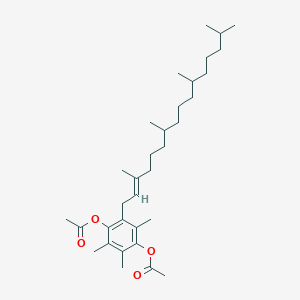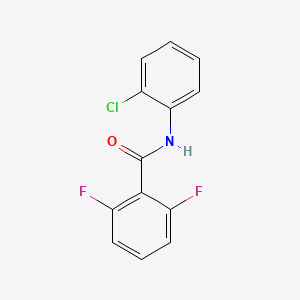
2-(cyclopentylideneamino)guanidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentylideneamino)guanidine;hydrochloride is a compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylideneamino)guanidine;hydrochloride typically involves the reaction of cyclopentanone with guanidine hydrochloride under specific conditions. One common method is the one-pot synthesis approach, which provides a straightforward and efficient route to obtain the desired product. This method involves the use of N-chlorophthalimide, isocyanides, and amines, resulting in high yields under mild conditions .
Industrial Production Methods
Industrial production of guanidines, including this compound, often relies on the catalytic guanylation reaction of amines with carbodiimides. This method is favored due to its efficiency and scalability, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopentylideneamino)guanidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield cyclopentylidene derivatives, while reduction reactions may produce cyclopentylamine derivatives .
Applications De Recherche Scientifique
2-(Cyclopentylideneamino)guanidine;hydrochloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-(cyclopentylideneamino)guanidine;hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a strong organic base, enhancing the release of acetylcholine following a nerve impulse. This action is crucial in the treatment of muscle weakness and fatigue associated with certain medical conditions . Additionally, it can inhibit specific enzymes and proteins, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
2-(Cyclopentylideneamino)guanidine;hydrochloride can be compared with other guanidine derivatives, such as:
Guanidine hydrochloride: Known for its use as a protein denaturant and in the purification of proteins and nucleic acids.
Polyhexamethylene guanidine hydrochloride: Used in the production of polymers and as a disinfectant.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various applications.
Propriétés
Numéro CAS |
1174310-78-1 |
|---|---|
Formule moléculaire |
C6H13ClN4 |
Poids moléculaire |
176.65 g/mol |
Nom IUPAC |
2-(cyclopentylideneamino)guanidine;hydrochloride |
InChI |
InChI=1S/C6H12N4.ClH/c7-6(8)10-9-5-3-1-2-4-5;/h1-4H2,(H4,7,8,10);1H |
Clé InChI |
GVFNSUOAHHIPTM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=NN=C(N)N)C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S)-1-(Cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12080695.png)



![4,7-Bis(5-bromothiophen-2-yl)-2lambda4delta2-benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazol](/img/structure/B12080728.png)


![7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12080741.png)



![{1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B12080770.png)


